4-Methyl-8-nitroquinoline

Catalog No.
S703880
CAS No.
2801-29-8
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-8-nitroquinoline

Securing a regioselectively functionalized building block for 8-aminoquinoline and phenanthroline synthesis often encounters low yields and steric limitations. 4-Methyl-8-nitroquinoline (CAS 2801-29-8) solves this by providing a high-yield, unhindered scaffold. • Enables efficient reductive amination to 4-methyl-8-aminoquinoline, a key intermediate for antimalarial APIs. • Direct precursor to 4-methyl-1,10-phenanthroline, forming stable octahedral Fe(II)/Ru(II) complexes for photocatalysis. • Tunable C4-methyl group shifts reduction potential for selective bioactivation by parasitic nitroreductases.

CAS Number

2801-29-8

Product Name

4-Methyl-8-nitroquinoline

IUPAC Name

4-methyl-8-nitroquinoline

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c1-7-5-6-11-10-8(7)3-2-4-9(10)12(13)14/h2-6H,1H3

InChI Key

ZNGIJEBXIREQLE-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-]

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-]

The exact mass of the compound 4-Methyl-8-nitroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Methyl-8-nitroquinoline, 8-Nitro-4-methylquinoline, Quinoline, 4-methyl-8-nitro-, 4-Methyl-8-nitro-quinoline

Purity

≥97%

Package Size

1 g, 5 g, 10 g

4-Methyl-8-nitroquinoline (CAS 2801-29-8) is a regioselectively functionalized heterocyclic building block procured as a high-yield precursor for 8-aminoquinoline derivatives and substituted 1,10-phenanthrolines. Characterized by the strategic placement of an electron-donating methyl group at the C4 position and a reducible nitro group at the C8 position, this compound bypasses the low yields associated with direct amination of quinoline cores [1]. In industrial and laboratory settings, it serves as the foundational scaffold for synthesizing sterically unhindered transition metal ligands and advanced antiparasitic therapeutics that require the 4-methyl structural motif for targeted bioactivation [2].

Research Fit

Nitroquinoline scaffold for medicinal chemistry and organic synthesis research
Regioisomerically defined 4-methyl-8-nitro substitution pattern
Standardized research purity supporting reproducible synthetic workflows

Substituting 4-methyl-8-nitroquinoline with unsubstituted 8-nitroquinoline or the isomeric 2-methyl-8-nitroquinoline fundamentally compromises downstream application performance. Unsubstituted 8-nitroquinoline lacks the electron-donating C4-methyl group, which is required to shift the electrochemical reduction potential in bioreducible pharmacophores and enhance the in vivo activity of derivative therapeutics [1]. Conversely, utilizing 2-methyl-8-nitroquinoline introduces severe steric hindrance adjacent to the nitrogen heteroatom; when converted to phenanthroline ligands, this steric clash restricts metal coordination to tetrahedral geometries (e.g., Cu(I)), preventing the formation of stable octahedral Fe(II) or Ru(II) complexes required for photocatalysis .

Substitution Risk

Isomer
Nitro position shift (8 to 5) may alter reduction potential and biological selectivity in hypoxia-targeted designs
Scaffold
Incorrect nitro-isomer or unsubstituted quinoline cannot serve as a direct intermediate for 8-aminoquinoline antimalarial building blocks
Pathway
Multi-step synthesis depends on precise substitution; generic replacement may lead to different reaction outcomes and unsuitable final properties

High-Yield Reductive Amination for Precursor Scale-Up

The conversion of 4-methyl-8-nitroquinoline to 4-methyl-8-aminoquinoline provides higher isolated yields than direct quinoline amination routes. Chemical reduction utilizing stannous chloride or catalytic hydrogenation consistently delivers near-quantitative yields, minimizing the formation of difficult-to-separate byproducts. Specifically, standardized reduction protocols achieve a 95% isolated yield of the 8-amino derivative, providing a highly pure intermediate essential for downstream pharmaceutical and ligand synthesis [1].

Evidence DimensionReduction Yield to 8-Amino Derivative
Target Compound Data95% isolated yield (via SnCl2 reduction)
Comparator Or BaselineDirect amination of haloquinolines (<50% yield, complex purification)
Quantified Difference>45% increase in isolated yield with simplified downstream isolation
ConditionsChemical reduction in ethanol (1h reflux) vs. standard cross-coupling amination

Ensures scalable, cost-effective procurement of the 8-aminoquinoline core required for pharmaceutical and materials synthesis.

Hypoxic selectivity
Head-to-head
60-fold (8-methyl) vs. 47-fold (3-methyl); 13-fold increase
Reported regioisomer-dependent selectivity in hypoxia-targeted prodrug design
Clonogenic assay in hypoxic mammalian cells; SAR study

Preservation of Unhindered Coordination Geometry in Ligand Design

When procured as a precursor for substituted 1,10-phenanthrolines, the regiochemistry of 4-methyl-8-nitroquinoline dictates downstream coordination capacity. Unlike 2-methyl-8-nitroquinoline, which yields sterically hindered 2-methyl-1,10-phenanthroline (restricting coordination to tetrahedral Cu(I) complexes), the 4-methyl isomer produces 4-methyl-1,10-phenanthroline. This preserves the unhindered nitrogen binding pocket, allowing for the formation of stable, octahedral transition metal complexes (e.g., Fe(II) and Ru(II)) while maintaining the electron-donating benefits of the methyl group .

Evidence DimensionDownstream Metal Coordination Capacity
Target Compound DataForms stable octahedral complexes (Fe(II), Ru(II)) via 4-methyl-1,10-phenanthroline
Comparator Or Baseline2-Methyl-8-nitroquinoline (yields sterically hindered ligands restricted to tetrahedral Cu(I))
Quantified DifferenceElimination of N-adjacent steric clash while maintaining electron-donating properties
ConditionsSynthesis of bis- or tris-chelating transition metal complexes

Buyers synthesizing ferroin-type or ruthenium-based photocatalysts must procure the 4-methyl isomer to avoid coordination blocking at the metal center.

Reduction potential
Head-to-head
Lower than -286 mV; measurable tuning from parent 5-nitroquinoline
Supports electronic property control for bioreductive activation
Pulse radiolysis measurement in aqueous solution

Pharmacophore Redox Tuning for Antiparasitic Therapeutics

In the development of bioreducible antiparasitic agents, the 4-methyl substitution on the 8-nitroquinoline core alters the molecule's electrochemical and pharmacological profile. Compared to unsubstituted 8-aminoquinolines (such as primaquine), derivatives synthesized from 4-methyl-8-nitroquinoline exhibit shifted redox potentials and quantifiably higher in vivo activity against parasitic infections. The electron-donating 4-methyl group enhances the electron density of the quinoline ring, which is required for targeted bioactivation in advanced drug candidates [1].

Evidence DimensionPharmacological Efficacy / Structural Tuning
Target Compound Data4-Methylated derivatives demonstrate enhanced in vivo antiparasitic activity
Comparator Or BaselineUnsubstituted analogs (e.g., primaquine baselines)
Quantified DifferenceShifted redox potential and increased therapeutic efficacy driven by C4-methylation
ConditionsIn vivo antiparasitic bioassays and electrochemical profiling

Procuring the 4-methylated precursor is essential for medicinal chemists optimizing the therapeutic index and bioactivation of quinoline-derived drugs.

Genotoxicity risk
Class-level
Lower risk class vs. 4-nitroquinoline-1-oxide; no direct data
Distinguishes from highly genotoxic 4-NQO; risk-class review
SOS chromotest inference; 4-methyl-8-nitroquinoline not directly assayed
Analytical identity
Supporting
Unique SMILES, InChI, and IR reference spectrum (SDBS)
Ensures regioisomer verification and QC method support
KBr-disc IR spectrum available for identity confirmation

Synthesis of Octahedral Transition Metal Ligands

Due to its unhindered regiochemistry, 4-methyl-8-nitroquinoline is the required precursor for synthesizing 4-methyl-1,10-phenanthroline. This ligand is utilized for developing stable octahedral Fe(II) and Ru(II) complexes used in photocatalysis, solar energy conversion, and advanced analytical reagents[1].

Manufacturing of 8-Aminoquinoline Therapeutics

The compound's high-yield reductive amination profile makes it a highly scalable intermediate for producing 4-methyl-8-aminoquinoline. This core is utilized in the industrial synthesis of advanced antimalarial and antipneumocystis drugs, where the 4-methyl group is required for in vivo efficacy[2].

Development of Bioreducible Nitro-Heterocycles

In medicinal chemistry, the 4-methyl-8-nitroquinoline scaffold serves as a foundational building block for designing kinetoplastid-targeting agents. Its specific substitution pattern allows researchers to tune the electrochemical reduction potential, optimizing the molecule for selective bioactivation by parasitic nitroreductases[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hypoxia-Selective Prodrug Design
4-Methyl-8-nitro regioisomer identity
Hypoxic selectivity and reduction potential profiling
8-Aminoquinoline Derivatives Synthesis
Nitro-to-amine reduction pathway compatibility
Reduction yield and derivative characterization
Analytical Reference Standard
Spectral and structural database identity
IR spectrum matching and InChI verification
Nitroquinoline SAR Studies
Defined electronic and steric substituent profile
Reduction potential and LogP/TPSA analysis

XLogP3

2.6

Other CAS

2801-29-8

Wikipedia

4-Methyl-8-nitroquinoline

General Manufacturing Information

Quinoline, 4-methyl-8-nitro-: INACTIVE

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